dolabellanin A
Description
Dolabellanin A is a glycoprotein isolated from the sea hare Dolabella auricularia, a marine mollusk known for its rich repertoire of bioactive compounds. First identified in the 1990s, this glycoprotein exhibits multifunctional bioactivities, including antineoplastic, antibacterial, and antifungal properties . Structurally, it is a high-molecular-weight glycoprotein (215 kDa) composed of three 70 kDa subunits, with its N-terminal amino acid sequence partially characterized . Its antineoplastic activity is notable for inducing tumor cell lysis at concentrations as low as 0.38 ng/mL, while sparing normal cells like erythrocytes and leukocytes . Additionally, this compound demonstrates broad-spectrum antimicrobial activity against Escherichia coli and fungi, likely serving as a defense mechanism for D. auricularia egg masses . Recent studies suggest its cytotoxicity is mediated by L-amino acid oxidase (LAAO) activity, which generates hydrogen peroxide (H₂O₂), triggering apoptosis in target cells .
Properties
CAS No. |
125199-94-2 |
|---|---|
Molecular Formula |
C7H5NOS |
Synonyms |
dolabellanin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Actin Stabilization by Dolastatin 11
Dolastatin 11 binds F-actin at a distinct site from phalloidin, connecting two long-pitch helical strands in F-actin. This interaction stabilizes the filament structure by:
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Binding Site : Non-competitive with phalloidin, localized between two long-pitch strands .
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Mechanistic Effect : Enhances F-actin rigidity, preventing depolymerization (critical for cytotoxic activity) .
Antibacterial Action of Dolabellanin B2
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Structural Basis : α-helical hairpin with cationic residues facilitates membrane penetration .
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Dynamic Behavior : Molecular simulations show rapid interaction with lipid bilayers, disrupting bacterial membranes via electrostatic interactions .
Synthetic and Analytical Challenges
While dolabellanin A is not discussed, insights from dolastatin H synthesis highlight challenges in marine peptide chemistry:
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Stereochemical Complexity : Requires enantioselective synthesis for bioactive conformation.
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Sensitivity to Conditions : Ester linkages (e.g., 3-phenylpropane-1,2-diol in dolastatin H) demand mild reaction protocols .
Computational Insights
Molecular dynamics simulations (e.g., 50 ns simulations for dolabellanin B2 ) reveal:
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Conformational Stability : Disulfide bonds maintain structural integrity during membrane interactions.
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Electrostatic Steering : Positively charged residues guide peptide orientation toward bacterial membranes .
Knowledge Gaps and Recommendations
No peer-reviewed data on this compound’s chemical reactions exists in the provided sources. Future research should:
Comparison with Similar Compounds
Key Data :
- Dolabellanin B2 MIC Values : Bacillus subtilis: 5 µg/mL Pseudomonas aeruginosa: 25 µg/mL Escherichia coli: 20 µg/mL
2.3 Antineoplastic Mechanisms
While This compound and Dolabellanin-C both show antitumor effects, their mechanisms differ:
- This compound : Induces apoptosis via H₂O₂ production from LAAO activity. Caspase-3 activation and DNA fragmentation are observed even when H₂O₂ is scavenged, suggesting additional pathways .
- Dolabellanin-C : Lyses tumor cells at 0.38 ng/mL, but its mechanism remains uncharacterized .
2.4 Structural and Evolutionary Insights
- Glycoproteins vs. Peptides : this compound and B2 exemplify structural diversity in marine-derived bioactives. Glycoproteins like this compound may target intracellular pathways (e.g., oxidative stress), while cationic peptides like B2 disrupt bacterial membranes .
- Evolutionary Conservation: Both compounds are hypothesized to be de novo biosynthesized, reflecting evolutionary adaptations in marine mollusks for defense against pathogens and predators .
Q & A
Q. What are the primary spectroscopic and chromatographic methods for structural elucidation of dolabellanin A?
To confirm the structure of this compound, researchers typically employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel compounds, ensure purity (>95%) via HPLC-UV/ELSD and validate stereochemistry using circular dichroism (CD) or computational modeling. Experimental protocols must detail solvent systems, calibration standards, and data interpretation workflows to enable reproducibility .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Common assays include cytotoxicity screening (e.g., MTT assay on cancer cell lines), enzyme inhibition studies (e.g., kinase or protease activity via fluorometric/colorimetric readouts), and antimicrobial susceptibility testing (MIC/MBC). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across biological replicates. Ensure cell line authentication and standardized culture conditions to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Discrepancies often arise from differences in assay conditions (e.g., serum concentration, incubation time), compound purity, or cell line genetic drift. Perform meta-analyses comparing raw datasets, and replicate experiments under harmonized protocols. Use statistical tools like ANOVA to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. necrosis markers in cytotoxicity studies) .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in complex biological systems?
Prioritize multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.
- Metabolomics : LC-MS/MS to track metabolic pathway perturbations. Use CRISPR-Cas9 knockout models to validate target engagement. Include time-course experiments and dose-response analyses to distinguish primary effects from secondary adaptations .
Q. What methodological challenges arise in the total synthesis of this compound, and how can they be addressed?
Key challenges include stereochemical control during macrocyclization and functional group compatibility. Strategies:
- Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral centers.
- Use orthogonal protecting groups (e.g., Fmoc/Boc) to manage reactivity.
- Optimize ring-closing metathesis (Grubbs catalyst) or macrolactonization conditions. Characterize intermediates via -NMR and HR-MS to confirm regiochemical outcomes .
Q. How can researchers assess the ecological role of this compound in its native organism using field and lab-based approaches?
- Field studies : Conduct ecological surveys to correlate this compound production with predator presence or environmental stressors (e.g., temperature, salinity).
- Lab-based : Use metabolomics (NMR or MS) to compare compound levels in wild vs. lab-cultured specimens.
- Functional assays : Test antifouling or allelopathic activity in ecologically relevant models (e.g., barnacle larvae or competing microbes) .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., solvent lot numbers, instrument settings) in supplementary materials .
- Data validation : Use Bland-Altman plots or Cohen’s kappa for inter-lab consistency checks .
- Ethical compliance : For field collections, obtain permits under CITES and Nagoya Protocol guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
